molecular formula C12H9ClFNO2 B15066479 Ethyl 4-chloro-5-fluoroquinoline-3-carboxylate CAS No. 655236-30-9

Ethyl 4-chloro-5-fluoroquinoline-3-carboxylate

Cat. No.: B15066479
CAS No.: 655236-30-9
M. Wt: 253.65 g/mol
InChI Key: WUARCRVHOVVTFY-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-5-fluoroquinoline-3-carboxylate is a heterocyclic compound belonging to the quinoline familyThe molecular formula of this compound is C12H8ClFNO2, and it has a molecular weight of 253.65 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-chloro-5-fluoroquinoline-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-chloroaniline with ethyl 2-fluoroacetoacetate in the presence of a base, followed by cyclization to form the quinoline ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-chloro-5-fluoroquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium amide or thiolates in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and appropriate ligands.

Major Products:

Scientific Research Applications

Ethyl 4-chloro-5-fluoroquinoline-3-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, especially in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its antimicrobial and anticancer properties due to the presence of the quinoline ring, which is a common motif in many bioactive compounds.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-chloro-5-fluoroquinoline-3-carboxylate involves its interaction with specific molecular targets. The presence of chlorine and fluorine atoms enhances its binding affinity to enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

  • Ethyl 4-chloro-6-fluoroquinoline-3-carboxylate
  • Ethyl 6-bromo-4-chloro-7-fluoroquinoline-3-carboxylate
  • Ethyl 4-chloro-6-methylquinoline-3-carboxylate

Comparison: Ethyl 4-chloro-5-fluoroquinoline-3-carboxylate is unique due to the specific positioning of the chlorine and fluorine atoms, which influence its reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and selectivities towards biological targets, making it a valuable compound for specific applications .

Properties

CAS No.

655236-30-9

Molecular Formula

C12H9ClFNO2

Molecular Weight

253.65 g/mol

IUPAC Name

ethyl 4-chloro-5-fluoroquinoline-3-carboxylate

InChI

InChI=1S/C12H9ClFNO2/c1-2-17-12(16)7-6-15-9-5-3-4-8(14)10(9)11(7)13/h3-6H,2H2,1H3

InChI Key

WUARCRVHOVVTFY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C2C=CC=C(C2=C1Cl)F

Origin of Product

United States

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